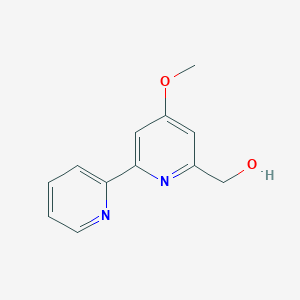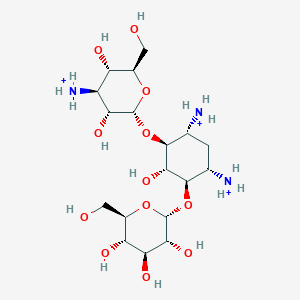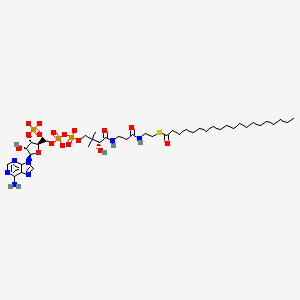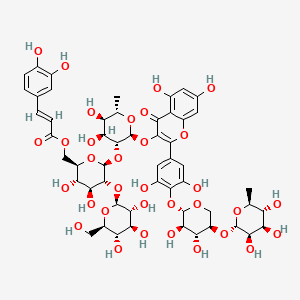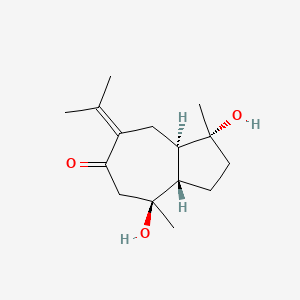
ent-Isozedoaronediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Isozedoaronediol is a natural product found in Curcuma zedoaria, Curcuma aeruginosa, and other organisms with data available.
Scientific Research Applications
Scientific Research Applications of Related Compounds
Medicinal Plant Research
- Isodon Plants and Traditional Medicine : The Isodon plants, known for their traditional medicinal use, particularly in Chinese medicine, have been studied for their content of pharmacologically active ent-kaurane diterpenoids. These compounds are known for their potential in treating inflammations and cancers. Specifically, Isodon eriocalyx, a species native to southwest China, shows a high content of these diterpenoids, which includes eriocalyxin B and oridonin. Research has identified specific diterpene synthases like IeCPS1 and IeCPS2 involved in the biosynthesis of these compounds (Du et al., 2019).
Cytotoxicity and Cancer Research
- Cytotoxicity against Tumor Cells : A study involving Isodon wikstroemioides discovered several ent-kaurane diterpenoids (wikstroemioidins) that exhibited significant cytotoxic activity against various human tumor cell lines. This suggests the potential of these compounds in cancer therapy (Hai-yan Wu et al., 2014).
Immunomodulatory Effects
- Immunosuppressive Effects : Certain ent-Kaurene Diterpenoids from Isodon serra have shown distinct immunosuppressive effects. One study highlighted that these compounds could effectively suppress overproduction of murine splenic T lymphocytes, suggesting potential applications in immunotherapy or in conditions involving abnormal immune responses (Yan Zhang et al., 2005).
properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(3R,3aR,8S,8aS)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15-/m0/s1 |
InChI Key |
TXIKNNOOLCGADE-MXYBEHONSA-N |
Isomeric SMILES |
CC(=C1C[C@@H]2[C@H](CC[C@@]2(C)O)[C@@](CC1=O)(C)O)C |
SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
Canonical SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
synonyms |
zedoarondiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)


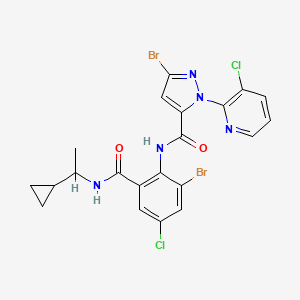
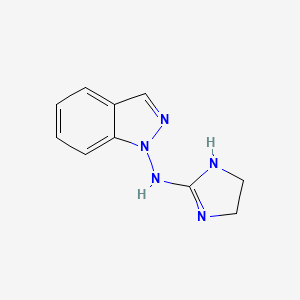
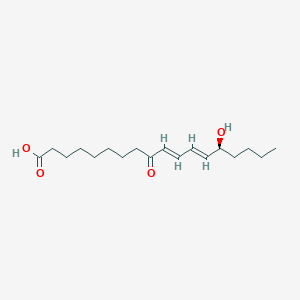

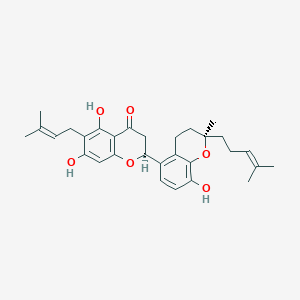
![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
